molecular formula C11H17O4P B12535762 2-Methoxyethyl methyl benzylphosphonate CAS No. 820261-00-5

2-Methoxyethyl methyl benzylphosphonate

Cat. No.: B12535762
CAS No.: 820261-00-5
M. Wt: 244.22 g/mol
InChI Key: JYBQZJHKOGMZTM-UHFFFAOYSA-N
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Description

2-Methoxyethyl methyl benzylphosphonate is an organophosphorus compound with the molecular formula C11H17O4P This compound is characterized by the presence of a phosphonate group attached to a benzyl moiety, along with methoxyethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl methyl benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters. A common method employs a palladium(0)-catalyzed cross-coupling reaction, using Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . This reaction is efficient and can be adapted for large-scale preparations.

Industrial Production Methods: Industrial production methods for this compound often utilize similar catalytic processes, ensuring high yields and purity. The use of microwave irradiation has been reported to achieve quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides in less than 10 minutes .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl methyl benzylphosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted benzylphosphonates.

Scientific Research Applications

2-Methoxyethyl methyl benzylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl methyl benzylphosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl benzylphosphonate
  • Benzyl diisopropyl phosphonate

Comparison: 2-Methoxyethyl methyl benzylphosphonate is unique due to the presence of the methoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications where specific solubility properties are required .

Properties

CAS No.

820261-00-5

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

[methoxy(2-methoxyethoxy)phosphoryl]methylbenzene

InChI

InChI=1S/C11H17O4P/c1-13-8-9-15-16(12,14-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

JYBQZJHKOGMZTM-UHFFFAOYSA-N

Canonical SMILES

COCCOP(=O)(CC1=CC=CC=C1)OC

Origin of Product

United States

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